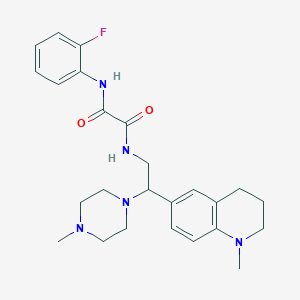

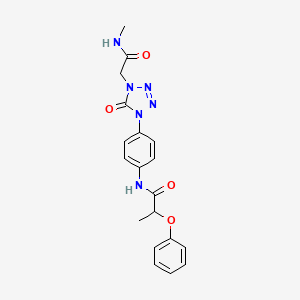

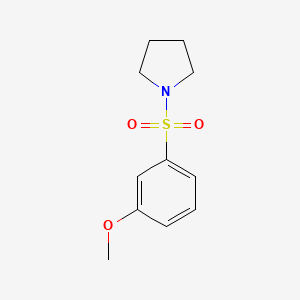

![molecular formula C10H15N3O B3006719 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2198985-44-1](/img/structure/B3006719.png)

4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their biological activities and potential applications in various fields, including medicine and agriculture. Pyrimidine derivatives are known for their diverse range of activities, such as cytokinin activity, optical properties, and potential use in coordination chemistry .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various strategies, including double cross-coupling reactions, annulation processes, and cyclocondensation reactions. For instance, a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were prepared through a double cross-coupling reaction followed by aldol condensation . Another example is the synthesis of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitriles via a Cu(I)-catalyzed annulation process . Additionally, the Biginelli reaction, a three-component cyclocondensation, was used to synthesize a novel pyrimidine derivative with potential antioxidant and radioprotective activities .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic and analytical techniques. For example, 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas were characterized by FT-IR, FT-Raman, NMR, X-ray diffraction, mass spectrometry, and elemental analyses . The non-covalent interactions within these molecules were analyzed using the reduced density gradient function and Hirshfeld surface analysis .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions. The reactivity can be influenced by the presence of substituents on the pyrimidine ring. For example, the introduction of arylvinyl groups can lead to compounds with solvatochromic behavior and the ability to function as pH sensors . The presence of triazole moieties can enhance fluorescence quantum yield due to intramolecular charge transfer character .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be significantly affected by their substituents. For instance, the solvatochromic behavior of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines depends on solvent polarity and hydrogen bonding parameters . The introduction of polar or bulky substituents can tune the energy of frontier orbitals and affect the energy gap, influencing the optical properties of the compounds . The coordination chemistry of pyrimidine derivatives can also be selective, as seen in the preferential coordination of zinc(II) through the terpyridine domain in certain pyrimidine-containing ligands .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine and its derivatives are involved in various synthetic processes. For instance, Črček et al. (2012) demonstrated the synthesis of a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides through a parallel solution-phase approach, starting from itaconic acid and involving parallel amidation with aliphatic amines (Črček et al., 2012).

Antitumor and Biological Properties

- The pyrrolo[2,3-d]pyrimidine scaffold, closely related to this compound, has shown promise in antitumor applications. Gangjee et al. (2005) synthesized compounds from this scaffold that inhibited human dihydrofolate reductase and thymidylate synthase, with potent antitumor activities (Gangjee et al., 2005). Additionally, a novel dual inhibitor of thymidylate synthase and dihydrofolate reductase was synthesized from a similar compound, demonstrating antitumor potential (Gangjee et al., 2000).

Insecticidal and Antibacterial Potential

- Pyrimidine derivatives have been synthesized for their potential use in insecticidal and antibacterial applications. Deohate and Palaspagar (2020) reported the synthesis of pyrimidine linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).

Interaction with Acetylcholinesterase

- A derivative of 4-methylpyrimidine was shown to be a reactivator of phosphorylated acetylcholine esterase, suggesting potential applications in treating organophosphate intoxication (Ashani et al., 1965).

Exploration of Optical Properties

- Structural, electronic, and optical properties of thiopyrimidine derivatives have been explored, highlighting the importance of the pyrimidine ring in various fields, including nonlinear optics and medicine (Hussain et al., 2020).

Orientations Futures

The future directions in the study of “4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the structure–activity relationship (SAR) of the studied compounds .

Propriétés

IUPAC Name |

4-methyl-2-(1-methylpyrrolidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-3-5-11-10(12-8)14-9-4-6-13(2)7-9/h3,5,9H,4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYHLJVRZDDOND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCN(C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

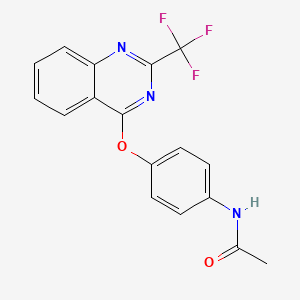

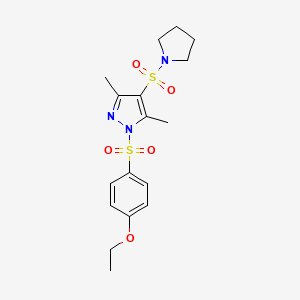

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B3006648.png)

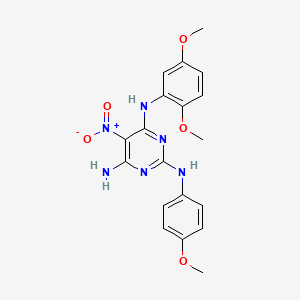

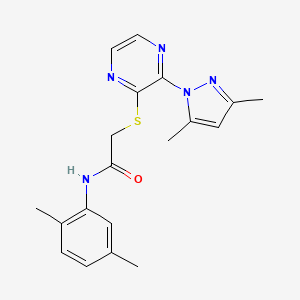

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3006649.png)

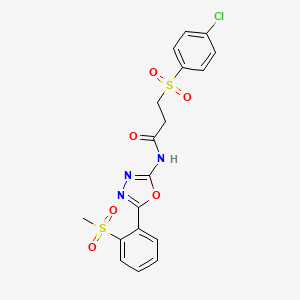

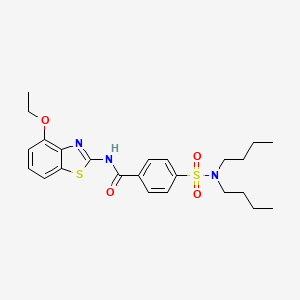

![1-benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3006651.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)

![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)